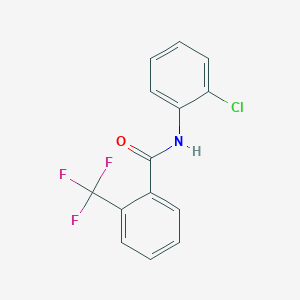
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide acts as a modulator of ion channels and receptors, including GABA(A) receptors, NMDA receptors, and TRPV1 channels. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to enhance the activity of GABA(A) receptors, leading to increased inhibition of neuronal activity. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of NMDA receptors, leading to decreased excitatory neurotransmission. Additionally, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to activate TRPV1 channels, leading to increased calcium influx and neuronal excitability.
Biochemical and Physiological Effects:
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, including modulation of synaptic transmission, regulation of ion channel activity, and alteration of neuronal excitability. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects, as it can reduce neuronal damage caused by oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity, stability, and specificity for neuronal uptake. However, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide, including its potential applications in drug discovery, neurodegenerative disease research, and neuroimaging. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide may also be used as a tool for studying the function of ion channels and receptors in different cell types and tissues. Additionally, further studies are needed to investigate the potential side effects and toxicity of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide at different concentrations and exposure durations.
Conclusion:
In conclusion, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been used as a marker for tracing neural pathways, a tool for studying ion channels and receptors, and a potential neuroprotective agent. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, but also has some limitations and potential side effects. Further research is needed to fully understand the mechanism of action and potential applications of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide.
Méthodes De Synthèse
The synthesis of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base, such as triethylamine or pyridine. The resulting product is purified through recrystallization to obtain n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been used as a marker for tracing neural pathways in the brain, as it is taken up by neurons and transported along their axons. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been used as a tool for studying the function of ion channels and receptors, as it can modulate their activity.
Propriétés
Nom du produit |
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide |
|---|---|
Formule moléculaire |
C14H9ClF3NO |
Poids moléculaire |
299.67 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) |
Clé InChI |
CBVKYRGTGNCYLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)


